(1R,2S)-2-aminocyclopentanol
Overview
Description
(1R,2S)-2-Aminocyclopentanol is a chiral compound with significant importance in organic chemistry. It is characterized by a cyclopentane ring with an amino group and a hydroxyl group attached to the first and second carbon atoms, respectively. The compound’s chirality arises from the presence of these substituents, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-aminocyclopentanol typically involves the reduction of a suitable precursor, such as a nitro or nitrile compound. One common method is the catalytic hydrogenation of 2-nitrocyclopentanol, which yields the desired aminocyclopentanol. The reaction is usually carried out under mild conditions using a palladium or platinum catalyst in the presence of hydrogen gas.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of chiral catalysts or enzymes to ensure high enantioselectivity. Enzymatic reduction of prochiral ketones or the use of chiral auxiliaries in the synthesis process are common strategies to achieve the desired stereochemistry.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form cyclopentylamine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Cyclopentanone or cyclopentanal.
Reduction: Cyclopentylamine.
Substitution: N-alkyl or N-acyl derivatives of aminocyclopentanol.
Scientific Research Applications
(1R,2S)-2-Aminocyclopentanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is valuable in the study of enantioselective reactions.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (1R,2S)-2-aminocyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity. The compound’s stereochemistry ensures selective binding, which is essential for its biological effects.
Comparison with Similar Compounds
(1S,2R)-2-Aminocyclopentanol: The enantiomer of (1R,2S)-2-aminocyclopentanol, with opposite stereochemistry.
2-Aminocyclohexanol: A similar compound with a six-membered ring instead of a five-membered ring.
2-Aminocyclopentanol: The racemic mixture of (1R,2S) and (1S,2R) enantiomers.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity is crucial for applications requiring high selectivity, such as in pharmaceuticals and asymmetric synthesis.
Biological Activity
(1R,2S)-2-aminocyclopentanol is a chiral cyclic amino alcohol with the molecular formula C6H13NO. This compound features a cyclopentane ring substituted with an amine and a hydroxyl group, which contributes to its unique biological properties. Its stereochemistry plays a crucial role in its interaction with biological systems, particularly in pharmacological contexts.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors, particularly adenosine receptors. Research indicates that compounds derived from this structure can modulate the activity of these receptors, influencing pathways related to pain perception and inflammation.
In a study examining adenosine A1 receptor agonists, this compound derivatives were shown to exhibit significant agonistic activity. These compounds were tested using cAMP accumulation assays in human embryonic kidney cells (HEK293T), revealing their potential in therapeutic applications for pain management and other conditions influenced by adenosine signaling .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including reductive amination of cyclopentanone. The presence of both hydroxyl and amino groups allows for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their efficacy as anti-inflammatory agents and in the development of novel drugs targeting specific receptors .
Antinociceptive Activity
A notable case study involved the evaluation of this compound derivatives as potential antinociceptive agents. In animal models, these compounds demonstrated significant pain-relieving effects comparable to established analgesics. The mechanism was linked to the activation of the A1 receptor pathway, which is known to mediate pain relief .
Bacterial Screening
Another research initiative focused on the use of cyclic amino alcohols like this compound in bacterial screening for enzymatic activity. A strain of Arthrobacter was identified that could deaminate cyclic β-amino alcohols, leading to high enantioselectivity in the production of chiral compounds. This highlights the compound's utility not only in pharmacology but also in biocatalysis and synthetic organic chemistry .
Comparative Biological Activity
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Agonist for A1 receptors; antinociceptive effects |
5'-AMP | Adenosine derivative | Full agonist at A1AR; enhances cAMP accumulation |
N6-cyclopentyladenosine | Adenosine analogue | Potent A1AR agonist; EC50 = 0.0063 μM |
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOUICIRBXFRC-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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